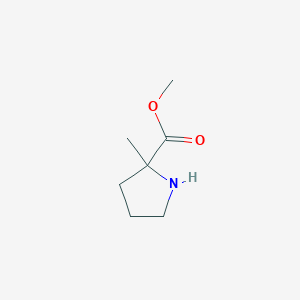

Methyl 2-methylpyrrolidine-2-carboxylate

Description

Significance of Pyrrolidine-2-carboxylates as Chiral Scaffolds

Pyrrolidine-2-carboxylates are highly valued as chiral scaffolds in organic synthesis. Their rigid, cyclic structure provides a well-defined three-dimensional framework, which is crucial for controlling stereochemistry in asymmetric reactions. researchgate.net The chirality inherent in many pyrrolidine-2-carboxylate precursors, which are often derived from the naturally occurring amino acid proline, makes them excellent starting materials for the synthesis of enantiomerically pure compounds. mdpi.comresearchgate.net

The significance of these scaffolds is underscored by their prevalence in a multitude of bioactive compounds and their use as ligands in transition metal catalysis and as organocatalysts. nih.govunibo.it The stereogenicity of the carbon atoms in the pyrrolidine (B122466) ring allows for precise spatial orientation of substituents, which can profoundly influence the biological activity of a molecule by affecting its binding to target proteins. researchgate.net This stereochemical control is a key advantage in drug design, where the different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. nih.gov

The sp3-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems, a feature that is increasingly recognized as important for developing novel therapeutic agents. nih.govresearchgate.net This non-planar structure, combined with the ability to introduce various substituents, makes pyrrolidine-2-carboxylates indispensable tools for creating molecular diversity. nbinno.com

Overview of Methyl 2-methylpyrrolidine-2-carboxylate within the Pyrrolidine Framework

This compound is a specific derivative within the broader family of pyrrolidine-2-carboxylates. It is characterized by a methyl group at the C2 position, adjacent to the carboxylate group. This substitution is significant as it introduces a quaternary stereocenter, which can impart unique conformational constraints and biological properties to the molecule.

The synthesis of 2-substituted pyrrolidines, such as this compound, can be achieved through various stereoselective methods. acs.org These methods often aim to control the stereochemistry at the C2 position, which is crucial for the molecule's intended application. Biocatalytic approaches, for instance, have been developed for the asymmetric synthesis of 2-substituted pyrrolidines with high enantiomeric excess. acs.orgnih.gov

Table 1: Physicochemical Properties of Representative Pyrrolidine-2-carboxylates

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Methyl pyrrolidine-2-carboxylate | C6H11NO2 | 129.16 | 51098-46-5 |

| This compound hydrochloride | C7H14ClNO2 | 179.65 | 1286768-32-8 |

| (S)-2-Methylpyrrolidine-2-carboxylic acid | C6H11NO2 | 129.16 | 42856-71-3 |

Historical Development of Research on Pyrrolidine-2-carboxylate Systems

Research into pyrrolidine-2-carboxylate systems is intrinsically linked to the study of the amino acid L-proline, a proteinogenic amino acid that contains a pyrrolidine ring with a carboxylic acid at the C2 position. The unique cyclic structure of proline imposes significant conformational constraints on peptides and proteins, a property that has been a subject of research for decades.

The early 21st century saw a renaissance in the application of proline and its derivatives, not just as components of biological macromolecules, but as powerful organocatalysts. mdpi.com The discovery that L-proline could catalyze asymmetric aldol (B89426) reactions with high enantioselectivity opened up a new field of research in organocatalysis. unibo.it This led to the development of a wide range of pyrrolidine-based catalysts for various asymmetric transformations.

The historical development of synthetic methods has also been crucial. Early methods for the synthesis of pyrrolidine derivatives were often lengthy and lacked stereocontrol. However, the demand for enantiomerically pure pyrrolidines in drug discovery has driven the development of highly efficient and stereoselective synthetic routes. mdpi.comresearchgate.net These include methods based on the chiral pool, using readily available starting materials like proline, as well as de novo syntheses that create the pyrrolidine ring with high stereocontrol. mdpi.com The ongoing evolution of synthetic methodologies continues to expand the accessibility and diversity of pyrrolidine-2-carboxylate systems for various applications. frontiersin.org

Current Research Landscape and Future Directions for this compound

The current research landscape for pyrrolidine derivatives is vibrant, with a strong focus on their application in medicinal chemistry and asymmetric catalysis. nih.govfrontiersin.org While research specifically targeting this compound is still emerging, the broader trends in the field provide a clear indication of its potential future directions.

In medicinal chemistry, there is a continuous search for novel scaffolds that can provide access to new chemical space and lead to the development of drugs with improved efficacy and safety profiles. nbinno.com The unique structural features of this compound, particularly its quaternary stereocenter, make it an attractive building block for creating new drug candidates. Future research will likely focus on incorporating this moiety into larger molecules and evaluating their biological activity against various therapeutic targets, including cancer, infectious diseases, and central nervous system disorders. nbinno.comnih.gov

In the field of asymmetric catalysis, the development of new chiral ligands and organocatalysts is a constant pursuit. nih.gov The pyrrolidine framework is a well-established platform for the design of such catalysts. unibo.itnih.gov Future research may explore the use of this compound and its derivatives as chiral ligands for transition metals or as novel organocatalysts. The methyl group at the C2 position could provide unique steric and electronic properties that could lead to improved catalytic activity and selectivity in a range of asymmetric transformations.

Furthermore, advancements in synthetic methodology will continue to play a crucial role. The development of more efficient and sustainable methods for the synthesis of 2-substituted pyrrolidines, including biocatalytic approaches, will make compounds like this compound more accessible for research and development. acs.orgnih.gov This increased accessibility is expected to fuel further exploration of its potential applications in various fields of chemistry.

Table 2: Research Highlights of Substituted Pyrrolidines

| Research Area | Key Findings | Potential Future Directions |

|---|---|---|

| Medicinal Chemistry | Pyrrolidine derivatives exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. frontiersin.orgnih.gov | Design and synthesis of novel drug candidates incorporating the this compound scaffold to explore new structure-activity relationships. |

| Asymmetric Catalysis | Chiral pyrrolidines are effective organocatalysts and ligands for a variety of asymmetric reactions. nih.govnih.gov | Development of new catalysts based on the this compound framework for improved stereoselectivity and efficiency in organic synthesis. |

| Synthetic Methodology | Advances in biocatalysis and stereoselective synthesis have enabled efficient access to enantiomerically pure 2-substituted pyrrolidines. acs.orgnih.gov | Further development of sustainable and scalable synthetic routes to increase the availability of this compound for broader research applications. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(6(9)10-2)4-3-5-8-7/h8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNBDZFBJCGDIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51098-47-6 | |

| Record name | methyl 2-methylpyrrolidine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

**synthetic Methodologies for Methyl 2 Methylpyrrolidine 2 Carboxylate**

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for producing enantiomerically pure forms of Methyl 2-methylpyrrolidine-2-carboxylate, which is essential for its application in pharmaceuticals and as a chiral catalyst. These approaches aim to control the three-dimensional arrangement of atoms, leading to the desired stereoisomer.

The chiral pool strategy leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.orgnih.gov This approach efficiently transfers the inherent chirality of the starting material to the final product. wikipedia.org Natural amino acids, particularly proline and its derivatives, are common precursors for the synthesis of substituted pyrrolidines. guidechem.comgoogle.com

A notable example involves the synthesis of (S)-2-Methylpyrrolidine-2-carboxylic acid from the natural amino acid (S)-proline. guidechem.com This multi-step process begins with the protection of the proline, followed by a stereoselective methylation step to introduce the methyl group at the C2 position, and finally deprotection to yield the target molecule. guidechem.com Similarly, (R)- and (S)-prolinol, which are derived from the corresponding proline enantiomers, serve as effective chiral starting materials for preparing specific enantiomers of 2-methylpyrrolidine. google.com

Table 1: Chiral Pool Synthesis from (S)-Proline

| Step | Description | Key Reagents | Reference |

|---|---|---|---|

| 1 | Formation of Azetidinone Intermediate | (S)-proline, Chloral hydrate, MgSO₄ | guidechem.com |

| 2 | Stereoselective Methylation | LDA, MeI | guidechem.com |

Enantioselective cyclization reactions create the chiral pyrrolidine (B122466) ring from an achiral or prochiral precursor using a chiral catalyst or auxiliary. A prominent strategy is the asymmetric intramolecular aza-Michael reaction. whiterose.ac.uk

In a "clip-cycle" strategy, a N-protected bis-homoallylic amine is first "clipped" to a thioacrylate via an alkene metathesis reaction. whiterose.ac.uk The resulting intermediate then undergoes an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk This method is versatile, allowing for the synthesis of various 2,2-disubstituted pyrrolidines. whiterose.ac.uk

This approach involves adding a methyl group to a pre-existing chiral pyrrolidine scaffold. The key is to control the stereochemistry of this addition to form the desired quaternary stereocenter.

One method starts with a fully protected trans-4-hydroxyproline derivative. mdpi.com An α-methylation step is performed, followed by the separation of the resulting diastereoisomers to isolate the product with the desired stereochemistry at the C2 position. mdpi.com Another pathway involves the methylation of an azetidinone intermediate derived from (S)-proline. guidechem.com In this case, a strong base like lithium diisopropylamide (LDA) is used to create a nucleophilic center at C2, which then reacts with methyl iodide (MeI) to introduce the methyl group. guidechem.com The existing stereocenter of the proline derivative directs the approach of the methyl group, leading to a stereoselective transformation. guidechem.com

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and highly selective synthetic routes. nih.gov Enzymes, operating under mild conditions, can introduce chirality with exceptional precision, which is particularly useful for synthesizing enantiomerically pure pharmaceuticals. nih.gov

While a specific chemoenzymatic route for this compound is not extensively detailed in the provided literature, the general principles can be applied. For instance, an enzyme could be used for the asymmetric reduction of a precursor or the resolution of a racemic intermediate. nih.gov Combining such a biocatalytic step with traditional chemical transformations for ring formation and functional group manipulation could provide a streamlined and sustainable pathway to the target compound. nih.gov

Targeted Access to Specific Enantiomers of this compound

Achieving a specific enantiomer is often the primary goal of synthesis, especially in pharmaceutical applications. Strategies starting from the chiral pool, such as using (R)-prolinol or (S)-prolinol, provide direct access to the corresponding (S)- or (R)-enantiomer of the product, respectively. google.com

Dynamic Kinetic Resolution (DKR) is a powerful tool for converting a racemic mixture entirely into a single, desired enantiomer, potentially achieving a 100% theoretical yield. princeton.edu This process combines the rapid, continuous racemization of the starting material with a stereoselective reaction that consumes only one of the enantiomers. princeton.edu

In the context of pyrrolidine synthesis, DKR has been successfully applied to the asymmetric synthesis of 2-substituted pyrrolidines. nih.gov The process can involve the electrophilic substitution of racemic 2-lithiopyrrolidines in the presence of a chiral ligand. nih.gov The chiral ligand forms diastereomeric complexes with the lithiated enantiomers, which interconvert rapidly. If one of these complexes reacts faster with an electrophile, it will be consumed, shifting the equilibrium and funneling the entire racemic starting material into a single enantiomerically enriched product. princeton.edunih.gov

Table 2: List of Compounds Mentioned

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| This compound | 2-Methyl-L-proline methyl ester | C₇H₁₃NO₂ |

| (S)-proline | C₅H₉NO₂ | |

| (R)-prolinol | C₅H₁₁NO | |

| (S)-prolinol | C₅H₁₁NO | |

| Chloral hydrate | C₂H₃Cl₃O₂ | |

| Magnesium sulfate | MgSO₄ | MgSO₄ |

| Lithium diisopropylamide | LDA | C₆H₁₄LiN |

| Methyl iodide | Iodomethane | CH₃I |

| Thioacrylate | Varies | |

| Chiral Phosphoric Acid | Varies | |

| trans-4-hydroxyproline | C₅H₉NO₃ |

Chromatographic Resolution of Racemic Mixtures (General)

The separation of enantiomers from a racemic mixture is a crucial technique for obtaining enantiomerically pure compounds. For pyrrolidine derivatives, chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

The selection of the CSP is critical for successful resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) gel support, are widely used. For instance, a Daicel Chiralpak AD column has been successfully employed in the analysis and separation of chiral pyrrolidine derivatives. nih.govresearchgate.net The choice of the mobile phase, typically a mixture of a hydrocarbon like n-hexane and an alcohol such as isopropanol, is also optimized to achieve the best separation.

In a general procedure, the racemic mixture of this compound would be dissolved in the mobile phase and injected into the HPLC system. The enantiomers would then be separated on the chiral column and detected as they elute, allowing for their collection as individual, enantiomerically pure fractions. While effective, this method can be less efficient for large-scale production compared to asymmetric synthesis, as the maximum yield for the desired enantiomer is 50%.

Table 1: General Parameters for Chromatographic Resolution of Chiral Pyrrolidines

| Parameter | Description | Typical Examples |

| Technique | High-Performance Liquid Chromatography (HPLC) | Isocratic or Gradient Elution |

| Stationary Phase | Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Daicel Chiralpak series) nih.govresearchgate.net |

| Mobile Phase | Mixture of alkane and alcohol | n-Hexane/Isopropanol, n-Hexane/Ethanol (B145695) |

| Detection | UV-Vis Detector | 205 nm google.com |

| Outcome | Separation of (R) and (S) enantiomers | Collection of enantiomerically pure fractions |

Functionalization Strategies for Pyrrolidine Ring Formation

Functionalization strategies aim to construct the pyrrolidine ring and introduce the required substituents in a controlled manner, often leading to high stereoselectivity. These methods are generally more efficient than racemic resolution for producing a single enantiomer.

One prominent strategy involves the intramolecular cyclization of a linear precursor that already contains the necessary functional groups. For example, an intramolecular reductive amination of a γ-amino ketone can form the pyrrolidine ring. thieme-connect.com Catalytic systems, often employing iridium complexes with chiral ligands, can guide this cyclization to produce the desired enantiomer of the 2-substituted pyrrolidine with high enantiomeric excess (ee). thieme-connect.com This approach has been used to synthesize a range of chiral 2-substituted arylpyrrolidines in yields up to 98% and 92% ee. thieme-connect.com

Another powerful method is the 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile, such as methyl acrylate (B77674). This reaction directly constructs the pyrrolidine ring with substituents at various positions. nih.gov For instance, the reaction of an N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine with methyl acrylate in the presence of an acid catalyst can generate the pyrrolidine core. nih.gov

Domino reactions, which combine multiple transformations in a single pot, offer an efficient route. A domino cross-metathesis/intramolecular aza-Michael addition has been developed for the enantioselective synthesis of 2-substituted pyrrolidines. rsc.org This process, catalyzed by a combination of a Hoveyda-Grubbs catalyst and a chiral phosphoric acid, can produce the target compounds in good yield and high enantioselectivity. rsc.org

Biocatalytic approaches are also emerging as powerful tools. nih.gov Engineered enzymes, such as variants of cytochrome P450, can catalyze the intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines with good enantioselectivity. nih.govescholarship.orgcaltech.edu Similarly, transaminases can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high yields and enantiomeric excesses of up to >99.5%. nih.govacs.orgnih.gov

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. vapourtec.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrrolidines. nih.gov

Key aspects of green chemistry in this context include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives. For example, water has been successfully used as a solvent for the synthesis of N-methylpyrrolidine, a related compound. researchgate.net

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. Biocatalysis, using enzymes like transaminases or laccases, operates under mild conditions (e.g., neutral pH, moderate temperature) in aqueous media, significantly reducing the environmental impact. rsc.orgresearchgate.net Organocatalysis, which uses small organic molecules as catalysts, also avoids the use of often toxic and expensive heavy metals.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Domino reactions and cycloadditions are often highly atom-economical. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Flow chemistry and biocatalytic methods often allow for better temperature control and can be more energy-efficient than traditional batch processes. nih.govbohrium.com

A study on the synthesis of N-methylpyrrolidine demonstrated a green process using water as the solvent and potassium carbonate as an inexpensive and environmentally friendly catalyst at a moderate temperature of 90°C. researchgate.net Such approaches hold significant potential for the sustainable synthesis of this compound.

Table 2: Comparison of Traditional vs. Green Synthesis Aspects for Pyrrolidines

| Aspect | Traditional Approach | Green Chemistry Approach |

| Solvent | Often volatile organic compounds (e.g., Dichloromethane, Toluene) google.comthieme-connect.de | Water, biosolvents, or solvent-free conditions researchgate.netresearchgate.net |

| Catalyst | Heavy metal catalysts (e.g., Palladium, Rhodium) thieme-connect.comgoogle.com | Biocatalysts (enzymes), organocatalysts, inexpensive inorganic catalysts (e.g., K₂CO₃) researchgate.netrsc.org |

| Reaction Conditions | High temperatures, high pressures, inert atmospheres researchgate.netthieme-connect.de | Ambient or moderate temperatures and pressures researchgate.net |

| Waste Generation | Stoichiometric reagents, metal waste, salt byproducts researchgate.net | Catalytic processes, higher atom economy, reduced byproducts rsc.org |

Flow Chemistry Applications in Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is a rapidly emerging technology with significant advantages over traditional batch processing. nih.govbohrium.com These advantages include enhanced heat and mass transfer, precise control over reaction parameters, improved safety for hazardous reactions, and ease of scalability. researchgate.netresearchgate.netnih.gov

The synthesis of heterocyclic compounds, including pyrrolidines, is well-suited for flow chemistry. bohrium.commdpi.comresearchgate.net A continuous flow protocol has been developed to create a library of α-chiral pyrrolidines with high diastereoselectivity and in high yields (up to 87%) within very short residence times (150 seconds). rsc.org This method's utility was demonstrated by a gram-scale synthesis of an intermediate for a κ-opioid receptor antagonist, showcasing its scalability. rsc.org

Flow reactors can be microreactors or packed-bed reactors and can be combined with other technologies like microwave heating or in-line purification. bohrium.commdpi.com This integration allows for multi-step syntheses to be "telescoped," where the output from one reactor flows directly into the next, minimizing manual handling and purification of intermediates. nih.gov For the synthesis of this compound, a flow process could involve the pumping of starting materials through a heated reactor containing a packed-bed catalyst, followed by in-line purification to yield the final product. This approach offers a pathway for rapid, efficient, and scalable production. rsc.org

**advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation**

Elucidation of Stereochemistry and Absolute Configuration

Given the presence of a chiral center at the C2 position, establishing the absolute configuration ((R) or (S)) is paramount. Chiroptical spectroscopy offers powerful, non-destructive methods for this purpose.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are instrumental in determining the absolute configuration of chiral molecules. CD measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with wavelength. wikipedia.org For a molecule like Methyl 2-methylpyrrolidine-2-carboxylate, the ester chromophore will be the primary contributor to the CD and ORD signals.

The sign and intensity of the Cotton effect in the ORD curve, or the sign of the CD peak, are highly sensitive to the spatial arrangement of atoms around the chromophore. libretexts.org In a study on a chiral pyrrolidine (B122466) derivative, the absolute configuration was successfully assigned by comparing the experimental CD spectrum with the calculated spectrum for the known stereoisomer. nih.gov A positive or negative Cotton effect can be correlated to a specific absolute configuration. libretexts.org For instance, the analysis of ORD curves of various carboxylic acids and their esters has demonstrated that the sign of the Cotton effect is related to the conformation of the carboxyl or carbomethoxy group. chempap.org

Table 1: Illustrative Chiroptical Data for Enantiomers of this compound

| Enantiomer | Technique | Wavelength (nm) | Observation |

| (S)-Methyl 2-methylpyrrolidine-2-carboxylate | ORD | ~215 | Positive Cotton Effect Peak |

| (R)-Methyl 2-methylpyrrolidine-2-carboxylate | ORD | ~215 | Negative Cotton Effect Trough |

| (S)-Methyl 2-methylpyrrolidine-2-carboxylate | CD | ~210 | Positive absorption maximum |

| (R)-Methyl 2-methylpyrrolidine-2-carboxylate | CD | ~210 | Negative absorption maximum |

Note: This table is illustrative and represents the expected opposite effects for the two enantiomers based on general principles of chiroptical spectroscopy.

Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. syr.edu It provides detailed stereochemical information based on the vibrational modes of the molecule. For a molecule with multiple chiral centers or conformational flexibility, VCD can be particularly insightful.

The VCD spectrum of this compound would exhibit characteristic bands for the C-H, N-H, and C=O stretching and bending vibrations. The sign and intensity of these VCD bands are unique to a specific enantiomer and its conformation in solution. By comparing the experimental VCD spectrum with quantum chemical calculations for the (R) and (S) enantiomers, an unambiguous assignment of the absolute configuration can be achieved. syr.edu VCD has proven to be a powerful tool for studying the structures of complex chiral molecules, including natural products and pharmaceuticals. syr.edu

In-depth Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Advanced NMR techniques provide further insights into the conformation, polymorphism, and reaction dynamics of this compound.

The pyrrolidine ring of this compound is not planar and can adopt various envelope or twisted conformations. The spatial relationship between the substituents on the ring can be determined using two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å).

For example, a NOESY or ROESY spectrum could reveal correlations between the methyl protons at the C2 position and specific protons on the pyrrolidine ring. The presence or absence of these cross-peaks allows for the determination of the relative orientation of these groups and, consequently, the preferred conformation of the five-membered ring. In a study of a different molecule, NOESY and ROESY spectra were used to demonstrate a folded, U-shaped conformation in solution. researchgate.net

Table 2: Hypothetical NOESY/ROESY Correlations and Inferred Conformations for this compound

| Observed Correlation | Inferred Proximity | Possible Conformation |

| C2-CH₃ ↔ H₅ₐ | C2-Methyl group is pseudo-axial | Envelope with C4 as the flap |

| C2-CH₃ ↔ H₃ₐ | C2-Methyl group is pseudo-equatorial | Envelope with N1 as the flap |

| C2-COOCH₃ ↔ H₅ₑ | Ester group is pseudo-equatorial | Twist conformation |

Note: This table presents hypothetical correlations to illustrate the application of 2D NMR in conformational analysis.

This compound is often supplied as a crystalline hydrochloride salt. nih.govbiosynth.com Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and polymorphism of crystalline solids. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information about the local environment of each nucleus in the crystal lattice.

By analyzing the chemical shifts and cross-polarization dynamics in a solid-state ¹³C NMR spectrum, one can distinguish between different polymorphic forms of the compound. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact the physical properties of a compound. Solid-state NMR can identify the number of unique molecules in the asymmetric unit cell and provide details about intermolecular packing and hydrogen bonding.

The synthesis and subsequent reactions of this compound can be monitored in real-time using in situ NMR spectroscopy. This technique allows for the direct observation of reactants, intermediates, products, and byproducts as the reaction progresses within the NMR tube.

For instance, during the esterification of 2-methylpyrrolidine-2-carboxylic acid to form the methyl ester, in situ NMR could be used to track the disappearance of the starting material and the appearance of the product, allowing for the determination of reaction kinetics. Furthermore, it could help identify and characterize any transient intermediates, providing valuable mechanistic insights into the reaction pathway. The use of 2D NMR techniques in conjunction with in situ monitoring can further aid in the structural elucidation of these transient species. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for monitoring chemical reactions and identifying transient intermediates and byproducts. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, which is crucial for proposing and verifying the structures of compounds formed during the synthesis of this compound. libretexts.org By analyzing samples at various time points in a reaction, HRMS can map the transformation of reactants to products, offering critical insights into the reaction mechanism.

In a typical application, HRMS coupled with a suitable ionization source like electrospray ionization (ESI) can detect the protonated molecule [M+H]⁺ of this compound and its precursors. The high mass accuracy, often within 5 ppm, helps to distinguish between isobaric species—compounds that have the same nominal mass but different elemental formulas. wvu.edu This level of precision is essential for unambiguously identifying species in a complex reaction mixture. miamioh.edu

Table 1: Example of HRMS Data Reporting for a Hypothetical Intermediate

| Putative Intermediate | Chemical Formula | Calculated Exact Mass [M+H]⁺ | Measured Exact Mass [M+H]⁺ | Mass Accuracy (ppm) |

|---|---|---|---|---|

| Intermediate A | C₇H₁₄NO₂ | 144.1019 | 144.1022 | 2.1 |

| Byproduct B | C₈H₁₆NO₂ | 158.1176 | 158.1173 | -1.9 |

This table is illustrative and demonstrates how HRMS data is used to confirm the identity of species in a reaction mixture.

The structural elucidation of reaction intermediates is further supported by analyzing their fragmentation patterns, typically generated through tandem mass spectrometry (MS/MS). In this technique, a specific ion (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting fragmentation spectrum is characteristic of the molecule's structure.

For a molecule like this compound, the fragmentation is predictable based on its functional groups: an ester and a cyclic secondary amine. libretexts.org Key fragmentation pathways would likely involve:

Loss of the methoxy (B1213986) group (-OCH₃): A neutral loss of 31 Da from the ester moiety.

Loss of the carbomethoxy group (-COOCH₃): A neutral loss of 59 Da.

Ring opening of the pyrrolidine: Cleavage of the C-C bonds within the pyrrolidine ring, leading to a series of characteristic smaller fragments. The presence of the α-methyl group would influence the specific fragmentation pathways compared to unsubstituted proline esters. wvu.edu

By examining the fragmentation patterns of ions detected during reaction monitoring, chemists can confirm the structures of proposed intermediates and distinguish between isomers.

Table 2: Predicted Major EI-MS Fragmentation for this compound

| m/z Value | Proposed Fragment | Interpretation |

|---|---|---|

| 143 | [M]⁺ | Molecular Ion |

| 128 | [M-CH₃]⁺ | Loss of the methyl group from the α-position or ester |

| 84 | [M-COOCH₃]⁺ | Loss of the carbomethoxy group |

| 70 | [C₄H₈N]⁺ | Fragment from pyrrolidine ring cleavage |

This table presents hypothetical fragmentation data based on established chemical principles for electron ionization mass spectrometry (EI-MS). libretexts.org

Tandem mass spectrometry (MS/MS) is an invaluable technique for analyzing complex mixtures without the need for complete chromatographic separation of all components. sigmaaldrich.com In a data-independent acquisition (DIA) approach, the mass spectrometer systematically fragments all ions within specified m/z windows. biosynth.com This generates a comprehensive dataset of all precursor ions and their corresponding fragment ions.

Computational algorithms can then be used to deconvolute these complex spectra. researchgate.netbldpharm.com By grouping fragment ions that share similar chromatographic elution profiles with a common precursor ion, the algorithm can reconstruct the mass spectra of individual components in the mixture. biosynth.com This approach is particularly useful in reaction monitoring and impurity profiling, where it allows for the rapid identification of multiple components simultaneously, even those present at low concentrations or those that co-elute chromatographically. sigmaaldrich.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. While a specific crystal structure for this compound is not publicly available in the searched databases, the analysis of closely related compounds, such as N-Methyl-2-pyrrolidone hydrochloride, demonstrates the power of this method. researchgate.net

For such a compound, X-ray analysis would precisely determine bond lengths, bond angles, and the conformation of the five-membered pyrrolidine ring (e.g., envelope or twist conformation). researchgate.net This information is unambiguous and serves as the gold standard for structural validation.

Table 3: Illustrative Crystallographic Data for a Related Pyrrolidine Derivative (N-Methyl-2-pyrrolidone hydrochloride)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | P2₁2₁2₁ | researchgate.net |

| a (Å) | 6.1363 (2) | researchgate.net |

| b (Å) | 8.9537 (2) | researchgate.net |

| c (Å) | 12.5976 (4) | researchgate.net |

| V (ų) | 692.46 (4) | researchgate.net |

| Z | 4 | researchgate.net |

Data from the crystal structure of N-Methyl-2-pyrrolidone hydrochloride illustrates the type of parameters obtained from an X-ray diffraction study. researchgate.net

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. For pyrrolidine derivatives, hydrogen bonds involving the amine proton (in its protonated form) or carbonyl oxygen atoms are often dominant forces in directing the crystal structure. researchgate.netnih.gov The analysis of these interactions is crucial for understanding the physical properties of the solid material, including its melting point, solubility, and stability. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within the crystal. nih.govachemblock.com

Co-crystallization is a crystal engineering technique where a target molecule (the active pharmaceutical ingredient or API) is crystallized with a second, different molecule (a "coformer") to form a new crystalline solid. czyys.com The goal is often to modify the physicochemical properties of the target molecule without altering its chemical structure. czyys.com The components in a co-crystal are held together by non-covalent interactions, most commonly hydrogen bonds. researchgate.net The selection of a suitable coformer is based on its ability to form robust and predictable intermolecular interactions with the target molecule. This strategy can be applied to compounds like this compound to create novel solid forms with potentially improved properties.

Chromatographic Methods for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C2 position, methods to separate and quantify its enantiomers are critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for this purpose.

The separation relies on the differential interaction of the two enantiomers with the chiral environment of the CSP. sigmaaldrich.com For proline derivatives, polysaccharide-based CSPs (e.g., Chiralpak) or macrocyclic glycopeptide-based phases (e.g., CHIROBIOTIC) have proven effective. nih.gov The development of a successful method involves optimizing the mobile phase composition (e.g., mixtures of alcohols and alkanes, or polar organic solvents) and additives (e.g., trifluoroacetic acid) to achieve baseline separation of the enantiomeric peaks. researchgate.net An alternative to direct chiral separation involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Table 4: Typical Conditions for Chiral HPLC Separation of Proline Derivatives

| Parameter | Description | Example Condition |

|---|---|---|

| Column | Chiral Stationary Phase (CSP) | Chiralpak AD-H |

| Mobile Phase | Mixture of organic solvents | Ethanol (B145695)/Trifluoroacetic Acid (TFA) |

| Flow Rate | Rate of mobile phase delivery | 1.0 mL/min |

| Detection | UV-Vis or Mass Spectrometry | UV at 210 nm |

| Column Temp. | Maintained for reproducibility | 25 °C |

This table outlines typical starting conditions for developing a chiral HPLC method for proline derivatives, based on published methods for similar compounds.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

The enantioselective separation of "this compound" by High-Performance Liquid Chromatography (HPLC) relies on the use of a chiral stationary phase (CSP). The development of a suitable method is often a systematic process of screening different columns and mobile phase compositions to achieve optimal resolution of the enantiomers.

Detailed Research Findings:

While specific HPLC methods for the direct separation of "this compound" enantiomers are not extensively detailed in the public domain, the general strategy for chiral method development for similar molecules provides a clear roadmap. sigmaaldrich.comchromatographyonline.com The selection of the chiral stationary phase is the most critical step. chromatographyonline.com CSPs based on macrocyclic glycopeptides, such as those bonded with teicoplanin or vancomycin, and polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely recognized for their broad applicability in separating a diverse range of chiral compounds. sigmaaldrich.comchromatographyonline.com

For initial screening, a variety of CSPs are typically tested with different mobile phase modes, including normal phase, reversed-phase, and polar organic or ionic modes. sigmaaldrich.com A common starting point for polar compounds like amino acid derivatives is a polar ionic mode, which might utilize methanol (B129727) with small amounts of an acid and a base, or a volatile salt like ammonium (B1175870) acetate (B1210297) or formate. sigmaaldrich.com For compounds containing aromatic rings, reversed-phase conditions are often effective, though this may be less applicable to "this compound" unless derivatized. chromatographyonline.com

The following interactive table outlines a general screening approach for chiral HPLC method development that would be applicable to "this compound".

Table 1: General Screening Strategy for Chiral HPLC Method Development

| Chiral Stationary Phase (CSP) Type | Mobile Phase Mode | Typical Mobile Phase Composition | Detector | Applicability Notes |

|---|---|---|---|---|

| Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Polar Ionic Mode (PIM) | Methanol with 0.1% Acetic Acid and 0.01% Triethylamine | UV, MS | Effective for ionizable and polar compounds. sigmaaldrich.comnih.gov |

| Reversed-Phase | Acetonitrile/Water with buffer (e.g., Ammonium formate) | UV, MS | Suitable for a wide range of compounds. nih.gov | |

| Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Normal Phase | Hexane/Isopropanol | UV | A traditional and effective mode for many chiral separations. chromatographyonline.com |

Chiral Gas Chromatography (GC) for Volatile Derivatives (General applicability)

For volatile compounds or those that can be made volatile through derivatization, chiral Gas Chromatography (GC) offers a high-resolution alternative to HPLC. Given that "this compound" is a derivative of the amino acid proline, methods developed for the chiral analysis of proline and other secondary amino acids are highly relevant and generally applicable. nih.govbohrium.com

Detailed Research Findings:

A crucial step in the chiral GC analysis of amino acid derivatives like "this compound" is derivatization. This process serves two main purposes: to increase the volatility of the analyte and to improve its chromatographic properties, such as peak shape. A common two-step derivatization involves methylation followed by acetylation. For instance, proline can be first methylated with methanolic HCl and then acetylated with either acetic anhydride (B1165640) or trifluoroacetic anhydride. The use of trifluoroacetic anhydride can lead to more volatile derivatives and shorter analysis times.

Another effective derivatization strategy for secondary amino acids involves the use of heptafluorobutyl chloroformate (HFBCF) followed by amidation with methylamine. nih.govresearchgate.netnih.gov This creates (O, N)-HFB-butoxycarbonyl-methylamide derivatives that are well-suited for separation on chiral capillary columns. nih.gov

The choice of the chiral GC column is critical for successful enantiomeric separation. Columns with cyclodextrin-based stationary phases, such as trifluoroacetyl derivatized cyclodextrin (B1172386) (e.g., Astec CHIRALDEX® G-TA), have proven effective for separating derivatized proline enantiomers. Another widely used stationary phase for the separation of derivatized amino acids is Chirasil-L-Val. nih.govnih.gov

The following interactive table summarizes applicable chiral GC methods for proline derivatives, which can be adapted for "this compound".

Table 2: Chiral GC Methods for Volatile Derivatives of Proline and Related Compounds

| Derivatization Reagents | Chiral GC Column | Typical GC Conditions | Detector | Reference |

|---|---|---|---|---|

| 1. Methanolic HCl (Methylation)2. Acetic Anhydride or Trifluoroacetic Anhydride (Acetylation) | Astec CHIRALDEX® G-TA | Temperature program optimized for separation | FID, MS |

**chemical Reactivity and Derivatization Strategies**

Transformations at the Carboxylate Moiety

The methyl ester group is a key handle for various chemical modifications, including hydrolysis, amidation, and reduction.

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions, for instance, using alkali metal hydroxides like lithium hydroxide (B78521) in a solvent mixture such as tetrahydrofuran (B95107) (THF), methanol (B129727), and water. thieme-connect.de This process converts methyl 2-methylpyrrolidine-2-carboxylate into 2-methylpyrrolidine-2-carboxylic acid. The resulting carboxylic acid can then be coupled with amines to form amides. Direct amidation of the ester is also possible, often facilitated by coupling agents. A general method for the direct coupling of metal carboxylate salts with amines using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent has been reported to be efficient, yielding amides in good to excellent amounts. organic-chemistry.org This approach is particularly useful for substrates where the corresponding carboxylic acid or acyl chloride is unstable. organic-chemistry.org

Table 1: Examples of Hydrolysis and Amidation Reactions

| Reaction | Reagents and Conditions | Product |

| Ester Hydrolysis | LiOH, THF/Methanol/H₂O | 2-Methylpyrrolidine-2-carboxylic acid |

| Amidation (from carboxylate salt) | Amine, HBTU, Hünig's base | N-Substituted 2-methylpyrrolidine-2-carboxamide |

The carboxylate moiety can be reduced to either an alcohol or an aldehyde, depending on the reducing agent and reaction conditions. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. libretexts.orglibretexts.org In this case, this compound would be converted to (2-methylpyrrolidin-2-yl)methanol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.orglibretexts.org

The partial reduction of the ester to an aldehyde is a more delicate transformation. Reagents such as diisobutylaluminum hydride (DIBAL-H) are commonly used for this purpose, typically at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. libretexts.org This reaction would yield 2-methylpyrrolidine-2-carbaldehyde.

Table 2: Reduction Reactions of the Carboxylate Group

| Starting Material | Reagent | Product | Product Type |

| This compound | Lithium aluminum hydride (LiAlH₄) | (2-Methylpyrrolidin-2-yl)methanol | Primary Alcohol |

| This compound | Diisobutylaluminum hydride (DIBAL-H) | 2-Methylpyrrolidine-2-carbaldehyde | Aldehyde |

Functionalization of the Pyrrolidine (B122466) Ring System

The pyrrolidine ring offers sites for further functionalization, most notably at the nitrogen atom and, more recently, through direct C-H activation.

The secondary amine of the pyrrolidine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. For instance, reductive N-alkylation of glutamic acid, a related amino acid, has been accomplished using carbonyl compounds and a palladium catalyst. rsc.org N-acylation, the formation of an N-acylpyrrolidine, can be carried out using acylating agents like acyl chlorides or acid anhydrides. These reactions are fundamental for incorporating the this compound scaffold into larger molecules.

Recent advances in organic synthesis have enabled the direct functionalization of otherwise unreactive C-H bonds. For pyrrolidine derivatives, this offers a powerful method for introducing substituents at specific positions on the carbon skeleton. For example, a redox-triggered approach has been developed for the regio- and diastereoselective functionalization of the secondary α-C–H bond (at the C5 position) of 2-substituted pyrrolidines. acs.orgnih.gov This strategy utilizes an internal oxidant to generate an N,O-acetal intermediate, which can then be trapped by a nucleophile to yield 2,5-disubstituted pyrrolidines. acs.orgnih.gov While this has been demonstrated on related 2-substituted pyrrolidines, the principles could be applicable to this compound, opening avenues for novel derivatives.

Stereoselective Reactions Involving the Pyrrolidine Chirality (General)

The inherent chirality of this compound, stemming from the quaternary stereocenter at the C2 position, makes it a valuable chiral building block. This stereocenter can direct the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled stereoselection. For instance, in the synthesis of complex molecules, the pyrrolidine ring can act as a chiral scaffold, influencing the stereochemistry of newly formed stereocenters. nih.gov The stereoselective synthesis of pyrrolidine derivatives is often achieved through methods like asymmetric catalysis or by starting from chiral precursors such as proline. nih.gov The functionalization of such chiral pyrrolidines can lead to the creation of new, optically pure compounds with applications in areas like medicinal chemistry. researchgate.netnih.gov

Diastereoselective Additions (General)

The stereochemistry of this compound, specifically the chiral center at the C2 position, plays a crucial role in directing the stereochemical outcome of subsequent chemical transformations. While the C2 position is a quaternary carbon and thus not amenable to direct additions, its influence extends to reactions at other positions on the pyrrolidine ring and on N-substituents. This phenomenon is known as diastereoselection, where the existing chiral center favors the formation of one diastereomer over another.

The pyrrolidine ring exists in a puckered envelope or twist conformation. The substituents at the C2 position (the methyl and carboxylate groups) will preferentially occupy pseudo-equatorial positions to minimize steric strain. This conformational preference creates a biased steric environment, meaning that attacking reagents will face less hindrance from one face of the molecule than the other.

For instance, in the alkylation of the enolate derived from an N-protected proline ester, the incoming electrophile will preferentially approach from the side opposite to the bulky substituent at C2. rsc.org Although this compound itself cannot be directly alkylated at the already substituted C2 position, functionalization at other positions, such as C3 or C4, would be similarly influenced. A reaction creating a new stereocenter at C3, for example, would result in two possible diastereomers. The inherent chirality of the C2 center would energetically favor the transition state leading to one diastereomer over the other, resulting in a diastereoselective transformation. The degree of diastereoselectivity is influenced by factors such as the nature of the reactants, the solvent, and the reaction temperature.

Kinetic Resolution in Derivatization Processes (General)

Kinetic resolution is a widely used strategy for separating a racemic mixture of chiral molecules. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other. For a racemic mixture of this compound, kinetic resolution can provide a pathway to the enantiomerically pure forms, which are often required for pharmaceutical applications.

Several methods for the kinetic resolution of racemic amines and amino acid derivatives have been developed, which can be applied to this compound.

Enzymatic Kinetic Resolution: Enzymes are highly stereoselective catalysts. Transaminases, for example, can be used in the kinetic resolution of racemic amines. In a typical setup, a transaminase enzyme that is selective for one enantiomer (e.g., the R-enantiomer) is used. This enzyme converts the reactive enantiomer into a different product, leaving the unreactive enantiomer (the S-enantiomer) behind in high enantiomeric excess. lookchem.com This process can be performed under mild conditions and often achieves very high levels of selectivity. Biocatalytic dynamic kinetic resolution (DKR) can even enable the conversion of the entire racemic starting material into a single enantiomer of the product. nih.gov

Chemical Kinetic Resolution: Non-enzymatic methods often involve acylation or deprotonation using a chiral reagent or catalyst. For instance, a racemic amine can be acylated using a chiral acylating agent. The two enantiomers will react at different rates, allowing for their separation. Another powerful method involves the deprotonation of an N-protected pyrrolidine using a chiral base system, such as n-butyllithium and the chiral ligand sparteine. This system selectively deprotonates one enantiomer, which can then be trapped with an electrophile, leaving the other enantiomer unreacted.

The following table summarizes general strategies applicable to the kinetic resolution of racemic 2-substituted pyrrolidines.

| Resolution Method | Chiral Agent/Catalyst | Principle | Potential Outcome for Racemic this compound |

| Enzymatic Resolution | Transaminase (e.g., ATA-117) | One enantiomer is selectively converted to an imine/ketone, leaving the other enantiomer. lookchem.com | Isolation of one enantiomer in high enantiomeric excess. |

| Biocatalytic DKR | Transaminase and racemizing conditions | One enantiomer is selectively converted while the other is racemized, allowing for >50% theoretical yield. nih.gov | High yield synthesis of a single enantiomer of a derivatized product. |

| Phase-Transfer Catalysis | Chiral Quaternary Ammonium (B1175870) Salt | Asymmetric alkylation where the catalyst associates differently with each enantiomer, leading to different reaction rates. organic-chemistry.org | Separation of enantiomers through derivatization. |

| Crystallization-Induced Resolution | Chiral Polymer Additives | A chiral polymer inhibits the crystallization of one enantiomer, allowing the other to crystallize preferentially. rsc.org | Isolation of one enantiomer as a solid with high enantiomeric excess. |

Ring Expansion and Contraction Reactions of the Pyrrolidine Core

Synthesizing substituted pyrrolidine rings can be accomplished through various means, including the rearrangement of other cyclic systems. Ring expansion and contraction reactions are powerful strategies for accessing complex pyrrolidine structures that might be difficult to prepare directly.

Ring Contraction: A notable strategy for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines involves the ring contraction of a larger, six-membered ring. nih.govresearchgate.net This approach can create the challenging quaternary stereocenter at the C2 position with high stereospecificity. A representative reaction sequence begins with an asymmetric allylic alkylation on a benzyloxy imide to establish a chiral quaternary center. This intermediate is then converted to a chiral hydroxamic acid. Upon heating, this hydroxamic acid undergoes a thermal "Spino" ring contraction, yielding a carbamate-protected 2,2-disubstituted pyrrolidine stereospecifically. nih.gov This method highlights how a larger ring can serve as a scaffold to set a key stereocenter before contracting to the desired pyrrolidine core.

Ring Expansion: Conversely, smaller rings can be expanded to form the pyrrolidine skeleton. Chiral vinyl aziridines, which are three-membered nitrogen-containing rings, can undergo stereospecific ring expansion to yield 3-pyrrolines upon treatment with a copper catalyst. nih.gov This method allows for controlled access to either cis or trans-2,5-disubstituted pyrrolines depending on the geometry of the starting aziridine. nih.gov Similarly, 2-(α-hydroxyalkyl)azetidines (four-membered rings) can be rearranged into 3-substituted pyrrolidines. This reaction proceeds through an intermediate bicyclic aziridinium (B1262131) ion, which is then opened regioselectively by a nucleophile. researchgate.net

These skeletal rearrangement strategies are summarized in the table below.

| Reaction Type | Starting Ring System | Key Transformation | Resulting Structure |

| Ring Contraction | Six-membered Lactam (derived from glutaric anhydride) | Thermal rearrangement of a hydroxamic acid intermediate. nih.gov | 2,2-disubstituted pyrrolidine |

| Ring Expansion | Vinyl Aziridine (three-membered ring) | Copper-catalyzed rearrangement. nih.gov | 3-Pyrroline derivative |

| Ring Expansion | Azetidine (four-membered ring) | Formation and nucleophilic opening of a bicyclic aziridinium ion. researchgate.net | 3-Substituted pyrrolidine |

Reactivity as a Building Block in Multi-Component Reactions (General)

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. This compound is well-suited to act as the secondary amine component in several important MCRs, such as the Ugi and Passerini reactions.

The Ugi Reaction: The classical Ugi four-component reaction (U-4CR) involves the condensation of a primary or secondary amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.gov The product is an α-acylamino amide. When a secondary amine like this compound is used, it first reacts with the aldehyde or ketone to form an iminium ion. This iminium ion is then attacked by the nucleophilic isocyanide, followed by the addition of the carboxylate anion. A subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the final stable product. nih.gov The use of a chiral amine component like enantiomerically pure this compound can induce diastereoselectivity in the final product. The Ugi reaction is highly valued for its ability to generate complex, peptide-like molecules with significant structural diversity in a single step. researchgate.netnih.gov

The Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.org While the classic Passerini reaction does not involve an amine, related Ugi-type reactions often begin with the formation of an iminium ion from an amine and a carbonyl, highlighting the central role of the amine component in initiating these transformations. The versatility of MCRs allows for the rapid assembly of molecular libraries for drug discovery and materials science.

The general scheme for the participation of this compound in an Ugi reaction is depicted below, showcasing its role in generating complex molecular scaffolds.

| Multi-Component Reaction | Key Reactants | Role of this compound | Product Type |

| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Secondary Amine | α-Acylamino Amide nih.gov |

**computational and Theoretical Investigations**

Molecular Dynamics (MD) Simulations of Solution-Phase Behavior (General applicability)

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly in a solution, which mimics biological conditions. acs.org These simulations can reveal how a solute like methyl 2-methylpyrrolidine-2-carboxylate interacts with solvent molecules and how it moves and changes shape.

MD simulations on aqueous solutions of L-proline have shown that it strongly affects the structure of surrounding water molecules. researchgate.netunimi.it These studies indicate that even at high concentrations, proline remains well-hydrated, a property that contributes to its high solubility. researchgate.net An MD simulation of this compound would provide detailed information on its hydration shell, diffusion characteristics, and the dynamics of its ring puckering and ester group rotation in an aqueous environment.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, CD spectra) (General applicability)

Computational methods are increasingly used to predict spectroscopic data, which can be invaluable for confirming the structure of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of each atom. Predicting these shifts computationally can help in assigning experimental spectra. researchgate.net DFT is a popular method for these predictions, though the accuracy can depend significantly on the chosen functional and basis set. github.iomdpi.com Recent advancements in machine learning have also produced highly accurate predictions of ¹H NMR chemical shifts. nih.gov For this compound, computational prediction could help distinguish between diastereomers or conformers by comparing calculated shifts to experimental data.

Circular Dichroism (CD) spectra are used to analyze the stereochemistry of chiral molecules. Theoretical calculations can simulate CD spectra, providing a way to assign the absolute configuration of a molecule by matching the calculated spectrum to the experimental one.

Table 2: General Workflow for Computational NMR Chemical Shift Prediction

| Step | Description | Rationale |

| 1. Conformational Search | Generate a set of possible low-energy conformers of the molecule. | The observed NMR spectrum is a Boltzmann-weighted average over all significant conformers. |

| 2. Geometry Optimization | Optimize the geometry of each conformer using a suitable level of theory (e.g., DFT). | Accurate geometries are essential for accurate prediction of electronic properties. |

| 3. Shielding Calculation | Calculate the magnetic shielding tensor for each atom in each conformer. | The chemical shift is derived from the calculated magnetic shielding. |

| 4. Boltzmann Averaging | Average the calculated shifts based on the relative energies of the conformers. | This produces a single predicted spectrum that can be compared to the experimental result. |

| 5. Scaling/Correction | Apply a linear scaling correction based on a benchmark set of molecules. | This corrects for systematic errors in the computational method. github.io |

This interactive table outlines a generally applicable process for predicting NMR spectra.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a key tool for investigating reaction mechanisms. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, chemists can map out the most likely pathway for a reaction. For instance, DFT calculations can be used to determine the energy barriers for different steps in a reaction, such as a cyclization or rearrangement. researchgate.net Although no specific reaction mechanism studies involving the synthesis or transformation of this compound were found, this method is generally applicable. For example, it could be used to study the stereoselectivity of its synthesis or its reactivity in subsequent chemical transformations.

In Silico Screening for Novel Reactivity or Non-Biological Binding Motifs

In silico (computer-based) screening involves using computational methods to rapidly assess a large number of molecules for a particular property. This can include screening for potential reactivity or for the ability to bind to a specific target protein. For example, derivatives of proline methyl ester have been included in virtual screening campaigns to identify potential enzyme inhibitors. mdpi.comnih.gov this compound itself could be used as a scaffold in such a screening process, where its structure is computationally docked into the active site of a target protein to predict binding affinity. This approach accelerates the discovery of new molecules with desired biological activities. nih.gov

**advanced Applications in Organic Synthesis and Materials Science Excluding Clinical/biological Activity **

Methyl 2-methylpyrrolidine-2-carboxylate as a Chiral Auxiliary in Asymmetric Synthesis

In the field of asymmetric synthesis, the primary goal is to control the stereochemical outcome of a reaction. This compound and its derivatives are pivotal in this context, functioning as chiral building blocks to generate molecules with specific three-dimensional arrangements. The presence of a quaternary stereocenter (a carbon atom bonded to four other non-hydrogen atoms) in its structure is a key feature. Synthesizing such centers is a significant challenge in organic chemistry, and this compound provides a ready-made, enantiomerically pure starting point. nih.govresearchgate.netglobethesis.com

Its utility is demonstrated in reactions where the pyrrolidine (B122466) ring is incorporated into a larger target molecule, transferring its inherent chirality. For instance, methods have been developed for the synthesis of various enantioenriched 2,2-disubstituted pyrrolidines, which are crucial structural motifs in many natural products and pharmaceutical agents. nih.govglobethesis.com These synthetic sequences leverage the compound's structure to build even more complex chiral molecules, such as enantioenriched indolizidine compounds. nih.gov By starting with a defined chiral entity like this compound, chemists can bypass the often difficult and low-yielding steps required to create stereogenic quaternary carbons from scratch. globethesis.com

Precursor in the Synthesis of Complex Natural Products and Analogues

The structural framework of this compound is present in numerous biologically significant natural products. This has made it a sought-after intermediate for the total synthesis of these complex molecules and their analogues.

Alkaloids are a diverse class of naturally occurring nitrogen-containing compounds, many of which are built upon pyrrolidine or piperidine (B6355638) rings. nih.gov this compound and related 2-substituted pyrrolidines are key precursors for a variety of these alkaloids. nih.govnih.gov For example, the 2,2-disubstituted pyrrolidine core is a structural feature in certain secophenanthroindolizidine alkaloids like tylohirsuticine. nih.gov Synthetic strategies have been designed where this chiral building block is advanced through a series of reactions, such as ring-closing metathesis, to construct the complex polycyclic systems of these natural products. nih.gov Furthermore, derivatives have been successfully used in the synthesis of cephalotaxine (B1668394) analogues, demonstrating the compound's applicability in creating libraries of complex molecules for further study. globethesis.com

Polyketides and terpenoids are two of the largest families of natural products, known for their structural complexity and significant biological activities. researchgate.netresearchgate.net They are assembled in nature from simple building blocks through iterative enzymatic processes. frontiersin.org While pyrrolidine rings are found in various natural products, the direct incorporation of this compound as a foundational building block in the synthesis of polyketide or terpenoid main scaffolds is not extensively documented in scientific literature. The synthesis of these classes of compounds typically relies on iterative additions of acetate (B1210297)/propionate units (for polyketides) or isoprene (B109036) units (for terpenoids). researchgate.netfrontiersin.org

Development of Chiral Ligands for Asymmetric Catalysis

Perhaps one of the most significant applications of this compound is in the field of asymmetric catalysis, where it serves as a scaffold for the creation of chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that directs a catalytic reaction to produce one enantiomer of the product preferentially.

Derivatives of this compound have proven to be highly effective ligands in transition metal-catalyzed reactions, particularly in copper-catalyzed N-arylation (the formation of a nitrogen-aryl bond). nih.gov The (S)-N-methylpyrrolidine-2-carboxylate derivative, in particular, has been identified as a simple, efficient, and inexpensive ligand for the copper-catalyzed Goldberg-type N-arylation of amides with aryl halides. nih.govnih.gov

This system allows for the synthesis of a wide variety of N-arylamides, which are important structures in medicinal chemistry and materials science, under mild conditions and with short reaction times. nih.gov Research has shown that using this proline-derived ligand with a copper(I) iodide (CuI) catalyst and a suitable base like potassium phosphate (B84403) (K₃PO₄) in a solvent such as dimethyl sulfoxide (B87167) (DMSO) provides excellent yields for the coupling of various amides and aryl iodides. nih.gov The ligand's presence is crucial; reactions performed without it show a significant decrease in yield. nih.gov

The effectiveness of this catalytic system has been optimized and demonstrated across a range of substrates, as detailed in the table below.

| Entry | Aryl Iodide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Iodoacetophenone | 1-(4-Acetylphenyl)pyrrolidin-2-one | 85 |

| 2 | 1-Iodo-4-(trifluoromethyl)benzene | 1-(4-Trifluoromethylphenyl)pyrrolidin-2-one | 82 |

| 3 | 4-Iodotoluene | 1-(4-Methylphenyl)pyrrolidin-2-one | 95 |

| 4 | 4-Iodoanisole | 1-(4-Methoxyphenyl)pyrrolidin-2-one | 96 |

| 5 | 1-Bromo-4-iodobenzene | 1-(4-Bromophenyl)pyrrolidin-2-one | 89 |

| 6 | 2-Iodotoluene | 1-(o-Tolyl)pyrrolidin-2-one | 85 |

Organocatalysis is a branch of catalysis that uses small, chiral organic molecules to accelerate chemical reactions. Proline and its derivatives are among the most famous organocatalysts. The development of organocatalytic systems based on this compound is an area of significant interest. The introduction of a methyl group at the C2 position, creating a quaternary stereocenter, has a profound impact on the catalyst's stereochemical directing ability compared to simple proline. mdpi.com

This structural modification can influence the conformational behavior of the catalyst and its transition state assemblies. mdpi.com For example, in prolinamide-based organocatalysts, the presence of a 2-methyl group can impact the enantioselectivity of reactions like the Michael addition. mdpi.com While proline often relies on a carboxylic acid group to act as a hydrogen-bond donor in its catalytic cycle, derivatives of this compound can be modified to feature other functional groups that participate in the catalytic mechanism. Although specific, widely-named organocatalytic systems derived directly from the title compound are not as prevalent as those from proline itself, its scaffold is a key platform for designing next-generation catalysts with unique steric and electronic properties. nih.gov

Monomer in Specialty Polymer Synthesis

While specific homopolymers of this compound are not extensively documented in mainstream literature, its structural motifs are relevant to the synthesis of specialty polymers. The pyrrolidine ring is a component of various functional polymers, and this compound can be inferred to act as a monomer or a modifying agent in creating polymers with tailored properties. chemuniverse.commdpi.com The development of modern polymeric materials often involves incorporating unique monomers to achieve specific functionalities such as thermal resistance, conductivity, or biodegradability. mdpi.com

The presence of the methyl ester and the secondary amine within the pyrrolidine ring allows for several polymerization strategies. For instance, the amine can undergo ring-opening polymerization under certain conditions, or the ester group could be modified for polycondensation reactions. The incorporation of such chiral, cyclic structures into a polymer backbone can significantly influence the material's macroscopic properties, including its mechanical strength and thermal stability. Coordination polymers, for example, are built from organic ligands and metal ions, and ligands incorporating carboxylate and nitrogen-containing heterocyclic groups (like the pyrrolidine ring) have been used to create multi-dimensional polymer networks with interesting photoluminescent properties. mdpi.com

Functional Scaffold for Advanced Materials Design

The pyrrolidine scaffold is of significant interest in the design of advanced materials due to its three-dimensional structure and the stereochemical complexity it can introduce. nih.govresearchgate.net The non-planar, puckered conformation of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows for greater exploration of 3D space compared to flat, aromatic systems. researchgate.netnih.gov This three-dimensionality is a desirable trait for creating advanced materials with specific spatial arrangements. nih.gov this compound serves as a functional chiral scaffold, providing a robust framework upon which more complex molecular architectures for materials science can be built. biosynth.com

The pyrrolidine core is a valuable component in designing molecules capable of self-assembly. Self-assembly relies on non-covalent interactions like hydrogen bonding, van der Waals forces, and π-stacking to organize molecules into ordered supramolecular structures. researchgate.net The pyrrolidine ring can facilitate these interactions; for instance, the nitrogen atom can act as a hydrogen bond acceptor, while substituents on the ring can be designed to promote other intermolecular forces. acs.org

In a general sense, pyrrolidine derivatives can be incorporated into larger molecules, such as naphthalimides, to direct their self-assembly into complex architectures like chiral dimers or supramolecular polymers. researchgate.net The formation of these organized structures is driven by a combination of interactions, leading to materials with emergent properties, such as enhanced energy transfer. researchgate.net The principles of supramolecular chemistry allow for the pre-programming of molecular arrangements, leading to functional networks. researchgate.net The inherent chirality of molecules like (S)- or (R)-methyl 2-methylpyrrolidine-2-carboxylate can be transferred to the supramolecular level, creating helically organized assemblies.

Chirality is a key requirement for materials used in advanced optoelectronic applications, such as those involving circularly polarized light (CPL). researchgate.netresearchgate.net Chiral scaffolds derived from pyrrolidines can be used to construct materials for these next-generation technologies. nih.gov When chiral organic molecules are integrated into materials like hybrid organic-inorganic perovskites (HOIPs), they can impart their chirality to the material, resulting in unique chiroptical properties. researchgate.net

These chiral materials are promising for applications in CPL detection and emission, as well as spintronics. researchgate.netnih.gov The pyrrolidine scaffold, with its defined stereocenters, can induce the necessary asymmetry in the material's structure. mdpi.com This transfer of chirality from the molecular level to the bulk material is crucial for developing devices that can interact with polarized light or control electron spin. researchgate.netnih.gov The rational design of these materials, incorporating chiral building blocks like functionalized pyrrolidines, is a key area of research for creating high-performance optoelectronic and spintronic devices. researchgate.netnih.gov

**emerging Research Areas and Future Outlook**

Novel Synthetic Methodologies for Enhanced Sustainability